molecular formula C6H10F2O B1404964 [(1S)-3,3-difluorocyclopentyl]methanol CAS No. 1407991-23-4

[(1S)-3,3-difluorocyclopentyl]methanol

Cat. No. B1404964
M. Wt: 136.14 g/mol
InChI Key: QLMRIAAVEVHRJH-YFKPBYRVSA-N
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Description

“[(1S)-3,3-difluorocyclopentyl]methanol” is a chemical compound with the molecular weight of 136.14 . It is produced by Synthonix Corporation . The IUPAC name for this compound is (3,3-difluorocyclopentyl)methanol .


Molecular Structure Analysis

The molecular structure of “[(1S)-3,3-difluorocyclopentyl]methanol” can be represented by the InChI code 1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 . The InChI key for this compound is QLMRIAAVEVHRJH-UHFFFAOYSA-N .

Scientific Research Applications

Methanol in Biomembrane Studies

Methanol is used as a solubilizing agent for studying transmembrane proteins in biological and synthetic membranes. Its impact on lipid dynamics was demonstrated through small-angle neutron scattering, showing how methanol influences lipid transfer and flip-flop kinetics in membranes. This reveals the solvent's role in altering bilayer composition, crucial for understanding cell survival and protein functionality (Nguyen et al., 2019).

Methanol as a C1 Synthon and H2 Source

Methanol serves as a hydrogen source and C1 synthon in chemical synthesis, highlighted by its use in selective N-methylation of amines and transfer hydrogenation of nitroarenes. These applications demonstrate methanol's role in synthesizing pharmaceutical agents and key intermediates, emphasizing its value in organic synthesis (Sarki et al., 2021).

Catalytic C–C Coupling with Methanol

Methanol is utilized in catalytic C–C coupling reactions to produce higher alcohols incorporating all-carbon quaternary centers. An iridium catalyst facilitated the direct coupling of methanol with allenes, underscoring methanol's potential as a renewable feedstock for fine chemical synthesis (Moran et al., 2011).

Probing Surface Sites with Methanol

Methanol's role as a "smart" molecule in studying metal oxide catalysts' surface sites was explored through adsorption and desorption processes on ceria nanocrystals. This research provides insights into the catalytic properties of metal oxides and their interaction with methanol (Wu et al., 2012).

Methanol-to-Olefins (MTO) Technology

The development of MTO technology illustrates methanol's application in converting to olefins, showcasing its industrial significance. The process highlights the role of methanol in the chemical industry, providing a pathway from coal to olefin production (Tian et al., 2015).

Overview of Methanol's Applications

A comprehensive overview of methanol's applications further elucidates its significance in producing clean-burning fuel, acting as a building block for complex chemical structures, and serving as an energy carrier for hydrogen storage. The versatility of methanol in various industrial and environmental applications is highlighted, underscoring its importance as a chemical compound (Dalena et al., 2018).

properties

IUPAC Name

[(1S)-3,3-difluorocyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRIAAVEVHRJH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266980
Record name Cyclopentanemethanol, 3,3-difluoro-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3-Difluoro-cyclopentanemethanol

CAS RN

1407991-23-4
Record name Cyclopentanemethanol, 3,3-difluoro-, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407991-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanemethanol, 3,3-difluoro-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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